Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-
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Overview
Description
Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- is a complex organic compound that features a benzaldehyde core with a pyridinyl ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-(5-hydroxymethyl-2-pyridinyl)ethanol under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2-hydroxy-5-methoxy-: Similar structure but with different substituents, leading to different chemical properties and applications.
Benzaldehyde, 4-ethoxy-: Another similar compound with an ethoxy group instead of the pyridinyl ethoxy group.
Uniqueness
Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
184766-83-4 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-[2-[5-(hydroxymethyl)pyridin-2-yl]ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H15NO3/c17-10-12-2-5-15(6-3-12)19-8-7-14-4-1-13(11-18)9-16-14/h1-6,9-10,18H,7-8,11H2 |
InChI Key |
UWWWQRBADGUDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCC2=NC=C(C=C2)CO |
Origin of Product |
United States |
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